molecular formula C10H16O2 B8296567 4-(pent-4-en-1-yl)dihydro-2H-pyran-3(4H)-one

4-(pent-4-en-1-yl)dihydro-2H-pyran-3(4H)-one

Cat. No.: B8296567
M. Wt: 168.23 g/mol
InChI Key: RSCKWCVQUUQLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pent-4-en-1-yl)dihydro-2H-pyran-3(4H)-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-pent-4-enyloxan-3-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-9-6-7-12-8-10(9)11/h2,9H,1,3-8H2

InChI Key

RSCKWCVQUUQLDG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCOCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexylamine (3.43 ml, 30.0 mmol) was added to pyran-3-one (3000 mg, 30.0 mmol) in benzene (20 mL). The reaction mixture was stirred at RT for 30 min and then refluxed for 2 hr with a dean-stark trap. The benzene was then distilled off and the residue was redissolved in THF (2 mL) and added to BuLi (13.18 ml, 33.0 mmol) in THF (Volume: 30.000 ml) at 0° C. The reaction mixture was stirred at 0° C. for 1 h before 5-bromo-1-pentene (5582 mg, 37.5 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hr. The mixture was cooled and quenched with water. The reaction mixture was extracted with diethyl ether (3×20 mL). The combined organic fractions were washed with water and brine (saturated, 100 mL), dried, filtered and the solvent was evaporated under reduced pressure (400 mmhg). The residue was purified by column chromatography on silica gel to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 5.74-5.86 (m, 1H), 4.92-5.06 (m, 2H), 3.90-4.06 (m, 3H), 3.77-3.85 (m, 1H), 2.41-2.49 (m, 1H), 2.16-2.24 (m, 1H), 2.01-2.12 (m, 2H), 1.72-1.97 (m, 2H), 1.31-1.49 (m, 3H).
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
3000 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
13.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5582 mg
Type
reactant
Reaction Step Three

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